4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyridine ring, a sulfonyl group, and a hydrazide moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Sulfonyl Group: This step usually involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Acetylamino Group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Hydrazide Moiety: This involves the reaction of hydrazine derivatives with the appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in their functional groups.
Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide functionalities.
Uniqueness
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, (phenylmethylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
160857-58-9 |
---|---|
Molecular Formula |
C21H23N5O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-benzylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O4S/c1-16(27)23-19-7-9-20(10-8-19)31(29,30)25-26-13-11-18(12-14-26)21(28)24-22-15-17-5-3-2-4-6-17/h2-11,15,25H,12-14H2,1H3,(H,23,27)(H,24,28)/b22-15+ |
InChI Key |
HRNCNRGUEYERCC-PXLXIMEGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.